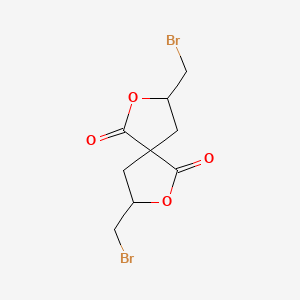
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves the bromination of a precursor molecule. A common method might include the reaction of a spirocyclic ketone with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromomethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with new functional groups replacing the bromomethyl groups.
Reduction: The corresponding spirocyclic compound with methyl groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers or other materials.
Mecanismo De Acción
The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dimethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Similar structure but with methyl groups instead of bromomethyl groups.
3,8-Dichloromethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is unique due to the presence of bromomethyl groups, which can impart different reactivity and properties compared to its analogs with other substituents.
Actividad Biológica
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (CAS Number: 60012-87-5) is a spirocyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Br₂O₄ |
| Molecular Weight | 341.98 g/mol |
| Density | 1.95 g/cm³ |
| Boiling Point | 556.9 ºC at 760 mmHg |
| Flash Point | 290.6 ºC |
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.
Antimicrobial Activity
Research indicates that compounds with bromomethyl groups often exhibit significant antimicrobial properties. A study evaluating various spirocyclic compounds found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action involves the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine atoms is believed to enhance the lipophilicity of the compound, facilitating its penetration into bacterial cells .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against various pathogens. The results were as follows:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest a promising antimicrobial profile for this compound .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of the compound. The findings indicated that at lower concentrations (≤50 µM), the compound exhibited minimal cytotoxic effects with cell viability remaining above 80%. However, at higher concentrations (≥100 µM), significant cytotoxicity was observed .
Propiedades
Número CAS |
60012-87-5 |
|---|---|
Fórmula molecular |
C9H10Br2O4 |
Peso molecular |
341.98 g/mol |
Nombre IUPAC |
3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
Clave InChI |
FIUZOPYFJAYFQM-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C12CC(OC2=O)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















